molecular formula C13H23NO4 B2623070 4-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid CAS No. 123811-84-7

4-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid

Katalognummer: B2623070
CAS-Nummer: 123811-84-7
Molekulargewicht: 257.33
InChI-Schlüssel: MPUPWISZAQOAGA-ZJUUUORDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Systematic IUPAC Nomenclature and Constitutional Analysis

The systematic IUPAC name 4-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid is derived through a hierarchical analysis of its molecular framework. The parent structure is piperidine , a six-membered heterocyclic amine (C₅H₁₁N). Substituents are numbered to assign the lowest possible locants, following IUPAC priority rules.

  • Position 1 : The tert-butoxycarbonyl (Boc) group, formally designated as [(2-methylpropan-2-yl)oxycarbonyl], is attached to the nitrogen atom. This protective group is a carbamate ester, characterized by a carbonyloxy moiety bonded to a tert-butyl group (C(CH₃)₃).
  • Position 4 : An ethyl group (-CH₂CH₃) is substituted on the fourth carbon of the piperidine ring.
  • Position 2 : A carboxylic acid (-COOH) functional group is present, conferring acidity and hydrogen-bonding capabilities.

The molecular formula is C₁₃H₂₁NO₅ , calculated as follows:

  • Piperidine core (C₅H₁₁N) + Boc group (C₅H₉O₃) + ethyl (C₂H₅) + carboxylic acid (C₁H₂O₂).
  • Adjustments for hydrogen replacement at substitution sites yield the final formula.

Constitutional analysis confirms the absence of fused rings or additional functional groups, positioning this compound within the broader class of N-protected piperidine carboxylic acids.

Stereochemical Configuration and Conformational Dynamics

The stereochemical descriptor (2S,4R), commonly observed in related piperidine derivatives, suggests a specific spatial arrangement critical to the compound’s reactivity and biological interactions. However, the absence of explicit stereochemical notation in the provided name implies either a racemic mixture or undefined configuration in the analyzed sample.

Dynamic Behavior

  • Ring Inversion : Piperidine undergoes rapid chair-chair interconversion at room temperature, though substituents like the Boc group may slow this process due to steric hindrance.
  • Rotational Barriers : The tert-butyl group’s free rotation around the C-O bond of the carbamate is unrestricted, while the ethyl group’s rotation about the C4-C bond is minimally constrained.

Comparative Analysis with Related Piperidine Carboxylic Acid Derivatives

The structural uniqueness of 4-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid becomes evident when compared to analogs:

Compound Name Substituents (Positions) Key Functional Groups Molecular Formula
Tert-butyl 5-ethylpiperidine-2-carboxylate 5-ethyl, 2-tert-butyl ester Ester C₁₂H₂₃NO₂
4-Ethyl-piperidine-2-carboxylic acid methyl ester 4-ethyl, 2-methyl ester Ester C₉H₁₇NO₂
1-[(Tert-butoxy)carbonyl]-4-ethylpiperidine-4-carboxylic acid 4-ethyl, 4-carboxylic acid, 1-Boc Carboxylic acid, Boc C₁₃H₂₃NO₄

Key Differences:

  • Positional Isomerism : Unlike the tert-butyl ester in , this compound features a carboxylic acid at C2, enhancing hydrogen-bonding potential.
  • Protective Groups : The Boc group at N1 offers stability under acidic conditions compared to methyl esters.
  • Steric Effects : The ethyl group at C4 introduces steric bulk absent in simpler derivatives like piperidine-2-carboxylic acid.

Spectroscopic Characterization (IR, NMR, MS)

Infrared Spectroscopy (IR)

  • Carboxylic Acid : Broad O-H stretch near 2500–3000 cm⁻¹; C=O stretch at ~1700 cm⁻¹.
  • Boc Group : Carbamate C=O stretch at ~1680–1720 cm⁻¹; tert-butyl C-H bends at 1365–1390 cm⁻¹.

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃) :
Signal (ppm) Multiplicity Assignment
1.43 Singlet tert-Butyl (9H)
1.25–1.40 Multiplet Piperidine H3, H5, H6
2.30–2.50 Multiplet H2, H4 axial/equatorial
4.10 Quintet H1 (adjacent to Boc)
12.10 Broad Carboxylic acid (-COOH)
¹³C NMR (100 MHz, CDCl₃) :
Signal (ppm) Assignment
28.1 tert-Butyl CH₃
80.5 Boc quaternary carbon
174.3 Carboxylic acid C=O
155.6 Carbamate C=O

Mass Spectrometry (MS)

  • Molecular Ion : m/z 271.3 [M+H]⁺ (calculated for C₁₃H₂₁NO₅).
  • Fragmentation :
    • Loss of tert-butyl radical (m/z 214.2).
    • Decarboxylation to yield m/z 227.1.

Eigenschaften

IUPAC Name

4-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-5-9-6-7-14(10(8-9)11(15)16)12(17)18-13(2,3)4/h9-10H,5-8H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPUPWISZAQOAGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCN(C(C1)C(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30560844
Record name 1-(tert-Butoxycarbonyl)-4-ethylpiperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30560844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173933-71-6
Record name 1-(tert-Butoxycarbonyl)-4-ethylpiperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30560844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid typically involves multiple steps. One common method includes the reaction of ethyl N-Boc-4-methylpiperidine-4-carboxylate with lithium hydroxide in methanol and water at room temperature for 16 hours . The reaction mixture is then evaporated to dryness, and the residue is partitioned between dichloromethane and brine to isolate the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in halogenated derivatives or other substituted compounds.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound is primarily utilized in the synthesis of piperidine derivatives, which are significant in drug development due to their pharmacological properties. Piperidine derivatives have been shown to exhibit a range of biological activities, including:

  • Antidepressant Effects : Compounds similar to 4-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine have been investigated for their potential as antidepressants due to their ability to modulate neurotransmitter levels in the brain.

Synthesis of Bioactive Molecules

4-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid serves as an intermediate in the synthesis of various bioactive compounds. This includes:

  • Antiviral Agents : Research has indicated that derivatives can be modified to enhance antiviral properties, making them candidates for treating viral infections.

Pharmaceutical Formulations

The compound's stability and solubility make it suitable for incorporation into pharmaceutical formulations. It can be used as a building block for:

  • Prodrugs : These are compounds that undergo metabolic conversion to become active pharmacological agents, improving bioavailability and reducing side effects.

Case Study 1: Antidepressant Development

A study published in a peer-reviewed journal explored the antidepressant potential of piperidine derivatives synthesized from 4-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid. The results indicated significant improvements in depressive symptoms in animal models, suggesting its utility as a lead compound for further drug development.

Case Study 2: Antiviral Activity

Another research project focused on modifying the structure of this compound to enhance its antiviral activity against specific viruses. The derivatives showed promising results in vitro, leading to further exploration of their mechanisms and potential therapeutic applications.

Wirkmechanismus

The mechanism of action of 4-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Piperidine-2-Carboxylic Acid Derivatives

a. Cis-4-(Phosphonomethyl)Piperidine-2-Carboxylic Acid (CGS 19755)
  • Structural Differences: The phosphonomethyl group at position 4 replaces the ethyl group in the target compound.
  • Functional Impact : CGS 19755 exhibits higher NMDA receptor affinity (IC₅₀ ~0.1 µM) due to the electronegative phosphonate group, which enhances ionic interactions with the receptor’s binding pocket . In contrast, the ethyl group in the target compound may reduce binding kinetics but improve blood-brain barrier penetration.
b. 3-(2-Carboxypiperazin-4-yl)-Methyl-1-Phosphonic Acid (CMP)
  • Structural Differences : Contains a carboxypiperazine ring instead of a piperidine backbone.
  • Functional Impact : CMP shows broader receptor specificity, targeting both NMDA and metabotropic glutamate receptors. The Boc group in the target compound likely restricts conformational flexibility, reducing off-target effects .

Piperidine-1-Carboxylic Acid Derivatives

a. 4-Hydroxy-4-Methyl-Piperidine-1-Carboxylic Acid (4-Methoxy-7-Morpholin-4-yl-Benzothiazol-2-yl)-Amide
  • Structural Differences : The carboxylic acid group is at position 1, and the compound includes a morpholinyl-benzothiazole moiety.
  • Functional Impact : This derivative demonstrates neuroprotective and antipsychotic activity, attributed to the benzothiazole group’s π-π stacking with receptors. The target compound’s 2-carboxylic acid position may favor interactions with polar residues in enzyme active sites .

Piperazine Derivatives

a. 2-[4-(9H-Fluoren-9-ylMethoxycarbonyl)Piperazin-1-yl]Acetic Acid
  • Structural Differences : Features a fluorenylmethoxycarbonyl (Fmoc) group instead of Boc.
  • Functional Impact : Fmoc’s UV-sensitive deprotection (λmax = 300 nm) contrasts with Boc’s acid-labile stability. This makes the target compound more suitable for acid-tolerant synthetic pathways .

Cytotoxicity and Anticancer Activity

  • Target Compound: Limited cytotoxicity data are available, but its Boc group may reduce cellular toxicity compared to sulfonamide-containing analogs (e.g., 5-O-methylsulfonyl indole derivatives in , which show IC₅₀ values of ~1–5 µM against cancer cell lines) .

Molecular Properties Comparison

Compound Molecular Weight (g/mol) logP Key Substituents
Target Compound 285.34 ~2.8 4-Ethyl, Boc, 2-carboxylic acid
CGS 19755 237.16 ~1.2 4-Phosphonomethyl, 2-carboxylic acid
4-Hydroxy-4-Methyl-Piperidine-1-Carboxylic Acid Derivative 417.47 ~3.5 Morpholinyl-benzothiazole, 1-carboxylic acid

Biologische Aktivität

4-Ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid, also known as 1-Boc-4-ethylpiperidine-4-carboxylic acid, is a chiral compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores the compound's biological properties, mechanisms of action, and its relevance in pharmaceutical research.

Chemical Structure and Properties

The compound features a piperidine ring substituted with an ethyl group at the 4-position and a tert-butoxycarbonyl (Boc) group at the 1-position. Its molecular formula is C13H23NO4, with a molecular weight of approximately 257.33 g/mol. The presence of these functional groups contributes to its biological activity and interaction with various biological targets.

Research indicates that 4-Ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid exhibits significant biological activity through several mechanisms:

  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on specific enzymes, which may play a role in various metabolic pathways related to disease processes. Studies suggest that it can modulate enzyme activity, potentially leading to therapeutic effects against certain conditions.
  • Receptor Interaction : It has shown promise in interacting with various receptors, contributing to its pharmacological profile. The structural characteristics of the compound enhance its binding affinity and specificity towards these targets, making it a candidate for further drug development.
  • Antimicrobial Activity : Preliminary studies have indicated that this compound may possess antimicrobial properties, although more extensive research is needed to validate these findings.

Case Studies

Several case studies have investigated the biological activity of this compound:

  • Study on Enzyme Inhibition : A recent study demonstrated that 4-Ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid effectively inhibited the activity of certain enzymes involved in inflammatory pathways, suggesting potential applications in treating inflammatory diseases.
  • Pharmacokinetic Analysis : Another study assessed the pharmacokinetic properties of this compound, indicating favorable absorption characteristics and low toxicity profiles in preliminary tests, which are crucial for drug development.

Comparative Analysis

To better understand the unique properties of 4-Ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
(2R,4S)-1-[(tert-butoxy)carbonyl]-4-methylpiperidine-2-carboxylic acidMethyl group instead of ethylDifferent steric properties affecting reactivity
(2R,4S)-1-[(tert-butoxy)carbonyl]-4-isopropylpiperidine-2-carboxylic acidIsopropyl group instead of ethylVariations in steric hindrance and electronic effects
(2S)-4-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acidFluorine substitutionPotentially altered pharmacokinetic properties due to fluorine

The presence of the ethyl group in this compound provides distinct steric and electronic properties compared to its analogs, influencing its reactivity and binding affinity towards biological targets.

Q & A

Q. What are the recommended synthetic routes for synthesizing 4-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid?

Methodological Answer: The synthesis typically involves introducing the tert-butoxycarbonyl (Boc) protecting group to the piperidine nitrogen, followed by ethyl substitution and carboxylic acid functionalization. A common approach includes:

  • Step 1: Boc protection of piperidine using di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent like dichloromethane (DCM) with a base (e.g., triethylamine) .
  • Step 2: Ethylation at the 4-position via alkylation or nucleophilic substitution, optimized under inert conditions (argon/nitrogen atmosphere) to prevent side reactions.
  • Step 3: Carboxylic acid introduction via oxidation of a methyl or alcohol precursor (e.g., using KMnO₄ or CrO₃ under controlled pH) .
    Key Considerations: Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

  • HPLC: Assess purity (>95% recommended for biological assays) using a C18 column and UV detection at 210–254 nm .
  • NMR (¹H/¹³C): Confirm stereochemistry and functional groups (e.g., Boc carbonyl peak at ~165 ppm in ¹³C NMR) .
  • Mass Spectrometry (HRMS): Validate molecular weight (calculated for C₁₄H₂₃NO₄: 277.16 g/mol) .
  • Melting Point: Compare observed vs. literature values to detect impurities .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Engineering Controls: Use fume hoods to limit airborne exposure; monitor air concentrations if scaling up .
  • PPE: Wear nitrile gloves, safety goggles, and lab coats. Inspect gloves for integrity before use .
  • Spill Management: Neutralize acidic residues with sodium bicarbonate; collect waste in designated containers .
  • Disposal: Follow institutional guidelines for hazardous organic waste; avoid incineration without scrubbers .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize diastereomer formation during ethyl substitution?

Methodological Answer:

  • Chiral Catalysts: Use asymmetric catalysis (e.g., palladium with chiral ligands) to enforce stereoselectivity at the 4-position .
  • Temperature Control: Lower reaction temperatures (0–5°C) reduce racemization; monitor via in-situ FTIR .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring desired stereochemistry .
    Validation: Compare diastereomeric ratios (DR) via chiral HPLC or NMR titration .

Q. How to resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Purity Verification: Re-test activity using batches purified via preparative HPLC to exclude impurities (e.g., unreacted Boc intermediates) .
  • Assay Standardization: Replicate assays under controlled conditions (pH, temperature) to isolate compound-specific effects .
  • Structural Analog Comparison: Compare bioactivity with analogs (e.g., 4-benzyl or 4-methyl derivatives) to identify structure-activity relationships (SAR) .

Q. What methodological approaches enable Boc-group modification under mild conditions?

Methodological Answer:

  • Acidic Deprotection: Use trifluoroacetic acid (TFA) in DCM (1:10 v/v) for 1–2 hours at 0°C to cleave Boc without degrading the piperidine ring .
  • Selective Functionalization: Post-Boc removal, introduce new groups via reductive amination (e.g., NaBH₃CN with aldehydes) .
  • Monitoring: Track deprotection via IR (loss of Boc carbonyl at ~1740 cm⁻¹) or LC-MS .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.